![molecular formula C10H12N2O B6522962 N-(cyclopropylmethyl)pyridine-2-carboxamide CAS No. 1110833-69-6](/img/structure/B6522962.png)
N-(cyclopropylmethyl)pyridine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(cyclopropylmethyl)pyridine-2-carboxamide involves several steps. For instance, one method includes the reaction of 6-chloropyridine-2-carboxylic acid with oxalyl chloride in dichloromethane (DCM) and dimethylformamide (DMF). The resulting compound is then concentrated and azeotroped with DCM .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with a carboxamide group attached at position 2. The cyclopropylmethyl substituent is linked to the nitrogen atom of the carboxamide group. The chlorine atom is positioned at the 6th position on the pyridine ring .
Scientific Research Applications
Urease Inhibition
Urease is an enzyme involved in the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease activity is crucial for various health conditions, including gastric and duodenal cancer. Researchers have explored pyridine carboxamide derivatives as potential urease inhibitors. Notably, compounds like 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) exhibited significant inhibitory activity against urease with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM , respectively .
NAPE-PLD Inhibition
Pyrimidine-4-carboxamides have been investigated as inhibitors of NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D). These compounds play a role in the endocannabinoid system and have potential therapeutic applications. The structure–activity relationship (SAR) studies led to the identification of LEI-401 , a potent inhibitor of NAPE-PLD .
Antibacterial and Cytotoxic Properties
Fused pyridine derivatives, such as 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile , have been synthesized and evaluated for their antibacterial and cytotoxic effects. These compounds hold promise for addressing infectious diseases and cancer .
Mechanism of Action
Target of Action
Similar compounds such as n-methyl-2-pyridone-5-carboxamide (n-me-2py) have been shown to interact with kidney fibroblasts and tubular epithelial cells . These cells play a crucial role in renal function and the progression of chronic kidney disease (CKD) .
Biochemical Pathways
N-(cyclopropylmethyl)pyridine-2-carboxamide may affect the NAD+ metabolism pathway, similar to N-Me-2PY . Abnormalities in this pathway can lead to the progression of CKD . N-Me-2PY, a metabolite of NAD+, has been shown to inhibit TGFβ1-induced fibrosis and inflammation, suggesting a potential role in the regulation of these biochemical pathways .
Pharmacokinetics
Similar pyridine carboxamide derivatives have been investigated for their pharmacokinetic properties . These studies typically involve the synthesis of the compounds, followed by in vitro and in vivo evaluations of their absorption, distribution, metabolism, and excretion .
properties
IUPAC Name |
N-(cyclopropylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(12-7-8-4-5-8)9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMABUOOTPGANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)pyridine-2-carboxamide |
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